N-[2-(4-Acetyl-1-piperazinyl)phenyl]-2-(3-methylphenoxy)acetamide (NAPMA) is a synthetic compound identified through screening of commercial libraries for molecules capable of inhibiting osteoclast activity. It has shown potential as a therapeutic agent for diseases involving excessive bone resorption, such as osteoporosis. []
By suppressing these markers, NAPMA effectively reduces bone resorption and the formation of actin rings, which are characteristic structures formed by osteoclasts during bone resorption. []
CAS No.: 30536-55-1
CAS No.: 1373918-61-6